molecular formula C18H21N3OS B11664202 2-(pyridin-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide

2-(pyridin-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide

Katalognummer: B11664202
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: ATEFFKIABTYMSG-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a sulfanyl group, and a hydrazide linkage, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of a suitable hydrazine derivative with a carboxylic acid or its derivative to form the hydrazide.

    Introduction of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the hydrazide.

    Formation of the sulfanyl group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with the pyridine derivative.

    Condensation reaction: The final step involves a condensation reaction between the hydrazide and an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide linkage can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(pyridin-2-ylsulfanyl)acetic acid: Shares the pyridine and sulfanyl groups but differs in its overall structure and properties.

    N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazine: Similar in having the hydrazide linkage but lacks the pyridine and sulfanyl groups.

Uniqueness

2-(pyridin-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethylphenyl)methylidene]propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Eigenschaften

Molekularformel

C18H21N3OS

Molekulargewicht

327.4 g/mol

IUPAC-Name

2-pyridin-2-ylsulfanyl-N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H21N3OS/c1-12-8-9-16(14(3)13(12)2)11-20-21-18(22)15(4)23-17-7-5-6-10-19-17/h5-11,15H,1-4H3,(H,21,22)/b20-11+

InChI-Schlüssel

ATEFFKIABTYMSG-RGVLZGJSSA-N

Isomerische SMILES

CC1=C(C(=C(C=C1)/C=N/NC(=O)C(C)SC2=CC=CC=N2)C)C

Kanonische SMILES

CC1=C(C(=C(C=C1)C=NNC(=O)C(C)SC2=CC=CC=N2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.